Bis(phenylsulfanyl)amine
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Overview
Description
Bis(phenylsulfanyl)amine is an organic compound with the molecular formula C12H11NS2 It is characterized by the presence of two phenylsulfanyl groups attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(phenylsulfanyl)amine typically involves the reaction of aniline with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(phenylsulfanyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(phenylsulfanyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of bis(phenylsulfanyl)amine involves its interaction with molecular targets through its phenylsulfanyl groups. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Bis(phenylsulfonyl)amine
- Bis(phenylthio)amine
- Bis(phenylseleno)amine
Uniqueness
Bis(phenylsulfanyl)amine is unique due to its specific combination of phenylsulfanyl groups and an amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific reactivity and stability.
Properties
CAS No. |
24364-84-9 |
---|---|
Molecular Formula |
C12H11NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
(phenylsulfanylamino)sulfanylbenzene |
InChI |
InChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
ZIWJEZZPGKCFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNSC2=CC=CC=C2 |
Origin of Product |
United States |
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